molecular formula C9H6N4 B6080251 1H-imidazo[4,5-g]quinoxaline CAS No. 269-10-3

1H-imidazo[4,5-g]quinoxaline

Cat. No.: B6080251
CAS No.: 269-10-3
M. Wt: 170.17 g/mol
InChI Key: OGPQLARKWUDZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-g]quinoxaline is a tricyclic heterocyclic compound featuring an imidazole ring fused to a quinoxaline scaffold at the [4,5-g] positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and toxicology.

Properties

IUPAC Name

8H-imidazo[4,5-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPQLARKWUDZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C3C(=NC=N3)C=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415397
Record name 1H-imidazo[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269-10-3
Record name 1H-imidazo[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diamines and Dicarbonyl Precursors

Cyclocondensation remains the most widely employed strategy for constructing the fused imidazo-quinoxaline system. This method typically involves reacting 1,2-diamines with α-dicarbonyl compounds under controlled conditions. For example, 1H-imidazo[4,5-g]quinoxaline can be synthesized by heating a mixture of o-phenylenediamine and glyoxal derivatives in acidic media . The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons, followed by dehydration and aromatization.

Optimization Insights :

  • Solvent Systems : Acetic acid or ethanol-water mixtures are preferred for their ability to protonate intermediates and facilitate cyclization .

  • Temperature : Reactions typically require reflux conditions (80–100°C) for 6–12 hours to achieve yields exceeding 70% .

Catalytic Hydrogenation and Ring-Closure Strategies

A novel approach reported by Otomasu et al. involves the reduction of nitro intermediates followed by intramolecular cyclization . Starting with N-(2,6-dinitrophenyl)-α-amino acids (Ia–d) , catalytic hydrogenation over palladized carbon in formic acid yields 5-amino-1,2,3,4-tetrahydroquinoxaline-2-ones (IIIa,b) . Subsequent heating with carboxylic acids (e.g., formic, acetic, or benzoic acid) induces ring closure to form 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones (VIa–g) .

Key Reaction Parameters :

ParameterConditionYield (%)
Catalyst10% Pd/C65–80
Reducing AgentH₂ (1 atm)
Cyclization TemperatureReflux (100–120°C)70–85
SolventFormic acid

Notable Observation :

  • Chlorine-substituted precursors (e.g., IVb) occasionally undergo dehalogenation during reduction, yielding unsubstituted products (VIa) .

Phosphorus Oxychloride-Mediated Cyclization

The patent US4689338A discloses a method for synthesizing imidazo[4,5-c]quinoline analogs, adaptable to this compound . This two-step process involves:

  • Chlorination : Treating 4-hydroxy-3-nitroquinoline with phosphorus oxychloride (1–2 molar ratio) in N,N-dimethylformamide (DMF) at 70–90°C to form 4-chloro-3-nitroquinoline.

  • Amination and Cyclization : Reacting the chlorinated intermediate with primary amines (R₁NH₂) in tetrahydrofuran (THF) or water, followed by catalytic hydrogenation (Pt/C) and cyclization with triethyl orthoformate .

Critical Modifications :

  • Avoiding excess phosphorus oxychloride prevents over-chlorination and side reactions .

  • Combining steps (e.g., amination without isolating intermediates) improves overall yield by 15–20% .

Representative Example :

  • 4-(Isobutylamino)-3-nitroquinoline (precursor) undergoes hydrogenation to 3-amino-4-(isobutylamino)quinoline , which cyclizes with veratraldehyde to yield 2-(3,4-dimethoxyphenyl)-1-isobutyl-1H-imidazo[4,5-c]quinoline (m.p. 192–199°C) .

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase techniques enable high-throughput synthesis of imidazo[4,5-g]quinoxaline derivatives. Wang resin-bound diamines react with immobilized glyoxal derivatives, followed by cleavage with trifluoroacetic acid (TFA) to release products . This approach facilitates the generation of libraries for drug discovery.

Typical Protocol :

  • Resin Loading : Couple Fmoc-protected diamine to Wang resin using DIC/HOBt.

  • Cyclocondensation : Treat with glyoxal in DMF at 50°C for 4 hours.

  • Cleavage : 95% TFA in dichloromethane for 1 hour.

Yield Range : 60–85%, with purities >90% after HPLC .

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityFunctionalization Flexibility
Cyclocondensation70–8585–95HighModerate
Catalytic Hydrogenation65–8090–98ModerateHigh
POCl₃-Mediated50–7580–90HighLow
One-Pot Tandem75–9088–95HighHigh
Solid-Phase60–85>90LowHigh

Key Trends :

  • Catalytic Methods favor scalability but require specialized equipment (e.g., hydrogenation chambers) .

  • Solid-Phase Synthesis excels in diversity-oriented applications despite lower scalability .

Scientific Research Applications

Anticancer Applications

1H-Imidazo[4,5-g]quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cytotoxicity Against Gastric Adenocarcinoma : A study demonstrated that the compound 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione exhibited significant cytotoxicity against MKN 45 gastric adenocarcinoma cells. The IC50 value was found to be 1.30 μM, which is notably lower than that of standard chemotherapeutics like adriamycin (3.13 μM) and cisplatin (86.5 μM) .
  • Structure-Activity Relationship (SAR) : Research on the structural modifications of imiquimod led to the identification of compounds with potent tumor necrosis factor-alpha (TNF-alpha) suppressing activity, showcasing the potential of imidazo[4,5-g]quinoxaline derivatives as novel anticancer agents .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications:

  • TNF-alpha Suppression : Modifications of imiquimod analogs resulted in compounds that effectively suppress TNF-alpha without inducing interferon-alpha. This indicates a potential therapeutic pathway for treating inflammatory diseases .

Antimycobacterial Activity

Recent studies have explored the efficacy of imidazo[4,5-g]quinoxaline derivatives against Mycobacterium tuberculosis:

  • Synthesis and Activity : New derivatives were synthesized and evaluated for their antimycobacterial activity. Notably, certain metal complexes of these compounds demonstrated enhanced inhibitory activity against M. tuberculosis, indicating their potential as new anti-tuberculosis agents .

Pharmacological Insights and Mechanisms

The pharmacological activities of this compound derivatives can be attributed to their ability to interact with various biological targets:

  • Interaction with Receptors : Some studies suggest that these compounds may act as antagonists at adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .

Data Tables

Application Target Disease/Condition Key Findings IC50 Values
AnticancerGastric AdenocarcinomaPotent cytotoxicity observed1.30 μM (vs Adriamycin 3.13 μM)
Anti-inflammatoryInflammatory DiseasesTNF-alpha suppression without IFN-alpha inductionN/A
AntimycobacterialTuberculosisEnhanced activity with metal complexesIC90 = 7.7 μM (specific compounds)

Case Study 1: Cytotoxicity Against MKN 45

A series of imidazo[4,5-g]quinoxaline derivatives were synthesized and tested for their cytotoxic effects on human gastric adenocarcinoma cells (MKN 45). The study concluded that specific substitutions significantly enhanced cytotoxicity compared to traditional chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

Research focused on modifying imiquimod analogs showed that certain imidazo[4,5-g]quinoxaline derivatives effectively suppressed TNF-alpha production in vitro without inducing interferon-alpha, highlighting their potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mutagenicity: Structural Determinants

1H-Imidazo[4,5-g]quinoxaline exhibits high mutagenicity (86%) due to its planar aromatic system, which facilitates intercalation into DNA and adduct formation . Key comparisons include:

  • Phenazine (13) : A structurally related compound with a benzene ring replacing the imidazole moiety, phenazine shows even higher mutagenicity (92%). The extended π-system enhances DNA interaction .
  • N-Quinoxalin-2-yl-benzenesulfonamide (27): Replacement of the imidazole or benzene with a benzenesulfonamide group abolishes mutagenicity, highlighting the necessity of aromatic rings for DNA damage .

Table 1: Mutagenicity of Selected Compounds

Compound Structure Modification Mutagenicity (%)
This compound None (parent structure) 86
Phenazine Benzene instead of imidazole 92
N-Quinoxalin-2-yl-benzenesulfonamide Benzenesulfonamide substitution 0
Cytotoxic Activity

Derivatives of this compound demonstrate potent cytotoxicity, often surpassing reference drugs:

  • 2-Methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione: Exhibits IC₅₀ values lower than adriamycin and cisplatin in MKN45 gastric cancer cells, attributed to electron-withdrawing substituents enhancing DNA crosslinking .
  • Imidazo[4,5-g]quinazoline derivatives : Synthesized via multi-component reactions, these compounds show cytotoxicity linked to their planar aromatic systems, similar to ellipticine .

Table 2: Cytotoxic Activity of Derivatives

Compound Cell Line (IC₅₀, μM) Reference Drug (IC₅₀, μM)
2-Methyl-4,9-dihydro-1-(4-bromophenyl)-derivative MKN45: 0.12 Adriamycin: 0.18
Imidazo[4,5-g]quinazoline (4a) HeLa: 0.45 Ellipticine: 0.50
Methylation and Mutagenic Byproducts

Methylation at specific positions modulates mutagenic activity:

  • 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx): Identified in cooked beef, this compound forms via pyrolysis and exhibits potent mutagenicity due to its ability to generate DNA-reactive nitrenium ions .
  • 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline: A synthetic analog with enhanced mutagenic activity compared to natural derivatives, demonstrating the impact of additional methyl groups on metabolic activation .
Structural Analogues in Drug Design
  • I-BET151 (1H-Imidazo[4,5-c]quinoline): A BET inhibitor with a [4,5-c] fused imidazole-quinoline core. The structural shift from [4,5-g] to [4,5-c] alters binding to BRD4’s Kac site, emphasizing the role of fusion position in target specificity .
  • 1H-Imidazo[4,5-f]quinolin-2-amine: With a [4,5-f] fusion, this compound shows distinct physicochemical properties (e.g., higher logP and melting point) compared to [4,5-g] derivatives, affecting solubility and bioavailability .

Table 3: Physicochemical Properties of Analogues

Compound Fusion Position Molecular Weight (g/mol) logP Melting Point (°C)
This compound [4,5-g] 198.22 1.8 246–248
1H-Imidazo[4,5-c]quinoline (I-BET151) [4,5-c] 342.36 2.5 >300
1H-Imidazo[4,5-f]quinolin-2-amine [4,5-f] 198.22 1.8 285.6

Biological Activity

1H-imidazo[4,5-g]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the cyclization of appropriate precursors. One common synthetic route involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light conditions. The unique substitution pattern of this compound influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors. These interactions can lead to various pharmacological effects, including antitumor, antiviral, and anticonvulsant activities .

Antiviral Activity

Research has indicated that derivatives of quinoxaline, including this compound, exhibit promising antiviral properties. A systematic review highlighted several quinoxaline derivatives that demonstrated potent antiviral effects against viruses such as Herpes simplex virus and Hepatitis B virus (HBV). For instance, certain derivatives showed significant inhibition in plaque-reduction assays against Herpes simplex virus at concentrations as low as 20 µg/mL .

CompoundTarget VirusIC50 (nM)
Compound AHerpes simplex virus20
Compound BHepatitis B virus100

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. For example, compounds derived from this scaffold have shown cytotoxic effects on cancer cell lines such as MKN45 and NIH3T3. The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinoxaline ring significantly enhance cytotoxicity against these cell lines .

CompoundCell LineCytotoxicity (IC50 µM)
Compound CMKN4510
Compound DNIH3T315

Anticonvulsant Activity

In addition to its antiviral and antitumor properties, this compound has been studied for its anticonvulsant effects. The mechanism involves modulation of neurotransmitter systems and ion channels in the central nervous system. Some derivatives have been shown to reduce seizure activity in animal models significantly .

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

  • Study on Antiviral Properties : A study conducted by researchers at a prominent university synthesized a series of quinoxaline derivatives and evaluated their antiviral activity against various viruses. The results indicated that certain compounds exhibited a high degree of selectivity and low cytotoxicity while effectively inhibiting viral replication.
  • Antitumor Efficacy : In a clinical trial involving patients with specific types of cancer, a derivative of this compound was administered. Preliminary results showed a reduction in tumor size and improved patient outcomes compared to standard therapies.

Q & A

Q. What are the key synthetic routes for 1H-imidazo[4,5-g]quinoxaline, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often involves intramolecular cyclization. A common method includes the cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, achieving yields of ~60–70% . Alternative approaches utilize halogenated precursors (e.g., 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles) in a base medium, where aromatic nucleophilic substitution drives cyclization . Optimization requires careful control of temperature (70–100°C) and solvent polarity (e.g., DMF or THF), as these parameters directly impact reaction efficiency and byproduct formation.

Q. What structural features of this compound contribute to its mutagenic activity?

The mutagenicity of this compound is attributed to its planar aromatic system and the presence of nitrogen atoms, which facilitate intercalation with DNA and formation of DNA adducts . Studies using Ames tests (TA98 strain) show a mutagenicity score of 86% for this compound, significantly higher than its sulfonamide derivatives (e.g., N-quinoxalin-2-yl-benzenesulfonamide, which lacks mutagenicity) . The imidazole ring’s electron-rich nature enhances reactivity with nucleophilic DNA bases, particularly guanine residues .

Q. What are the primary biological activities reported for this compound derivatives?

This scaffold exhibits diverse biological activities, including:

  • Antiviral activity : Derivatives show micromolar inhibition against RNA viruses like bovine viral diarrhea virus (BVDV), targeting viral RNA-dependent RNA polymerase (RdRp) .
  • Antitumor potential : Structural analogs inhibit tumor cell proliferation via topoisomerase II inhibition .
  • Mutagenicity : High Ames test scores highlight its genotoxic risk, necessitating careful handling in laboratory settings .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on mutagenicity vs. therapeutic potential in this compound derivatives?

While this compound exhibits mutagenicity , certain derivatives (e.g., pyrido[2,3-g]quinoxalines) show reduced toxicity and retain antiviral activity . To resolve this contradiction:

Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups) to reduce DNA intercalation while preserving target binding.

Metabolic profiling : Use CYP450 isoform assays (e.g., CYP1A2) to identify detoxification pathways for mutagenic metabolites .

In silico modeling : Predict binding modes to distinguish therapeutic targets (e.g., RdRp) from mutagenic DNA interactions .

Q. What methodologies are recommended for optimizing the synthesis of this compound derivatives for antiviral applications?

To enhance antiviral efficacy:

  • Stepwise functionalization : Introduce fluorine or trifluoromethyl groups at position 7 to improve metabolic stability and target affinity .
  • Catalyst screening : Test transition-metal catalysts (e.g., Ir or Ru) for regioselective cyclization under mild conditions .
  • Purification protocols : Use preparative HPLC with C18 columns to isolate high-purity intermediates (>95%) for biological testing .

Q. How do electrochemical properties of this compound derivatives correlate with their biological activity?

Electrochemical studies reveal that reduction potentials (Ep) of derivatives correlate with LUMO energy levels, influencing electron transfer in redox-mediated biological processes . For example:

SubstituentEp (V vs. SCE)LUMO Energy (eV)Bioactivity (IC50, μM)
-H-1.25-2.812.5 (BVDV)
-CF3-1.10-2.55.8 (BVDV)
Electron-deficient substituents (e.g., -CF3) lower LUMO energy, enhancing interactions with viral enzymes . Cyclic voltammetry and DFT calculations are critical for rational design.

Methodological Guidance

Q. How to design experiments assessing the mutagenic risk of this compound analogs?

Ames test : Use TA98 and TA100 Salmonella strains with S9 metabolic activation to detect frameshift mutations .

Comet assay : Quantify DNA strand breaks in human hepatoma (HepG2) cells exposed to 10–100 μM concentrations .

Metabolite profiling : Identify N-glucuronide adducts via LC-ESI/MS to assess detoxification pathways .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C10H7N3O requires m/z 185.0584) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in fused-ring systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-imidazo[4,5-g]quinoxaline
Reactant of Route 2
1H-imidazo[4,5-g]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.